5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
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Overview
Description
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: is a chemical compound with the molecular formula C10H9BrF2N2 and a molecular weight of 275.1 g/mol It is a derivative of benzimidazole, characterized by the presence of bromine, fluorine, and isopropyl groups on the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6,7-difluoro-1H-benzimidazole and isopropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
Procedure: The starting materials are combined in the solvent, and the mixture is heated to a temperature of around 80-100°C for several hours. The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After completion of the reaction, the product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like KMnO4 or H2O2 in aqueous or organic solvents.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives with hydrogenated functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors. It is also used in the development of fluorescent probes for imaging applications.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-6,7-difluoro-1H-benzimidazole
- 5-Bromo-6,7-difluoro-2-methylbenzimidazole
- 5-Bromo-6,7-difluoro-1-ethylbenzimidazole
Comparison: Compared to similar compounds, 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. Additionally, the combination of bromine and fluorine atoms on the benzimidazole ring can impact the compound’s electronic properties and reactivity in chemical reactions .
Properties
IUPAC Name |
5-bromo-6,7-difluoro-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIKBBBFXJLADE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC(=C(C(=C21)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742889 |
Source
|
Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-31-6 |
Source
|
Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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